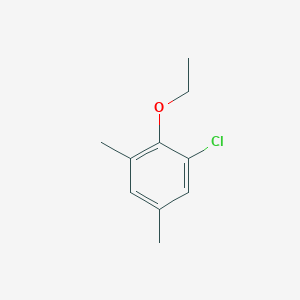

1-Chloro-2-ethoxy-3,5-dimethylbenzene

Description

1-Chloro-2-ethoxy-3,5-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with a chlorine atom at the 1-position, an ethoxy group (-OCH₂CH₃) at the 2-position, and methyl groups (-CH₃) at the 3- and 5-positions. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis.

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

1-chloro-2-ethoxy-3,5-dimethylbenzene |

InChI |

InChI=1S/C10H13ClO/c1-4-12-10-8(3)5-7(2)6-9(10)11/h5-6H,4H2,1-3H3 |

InChI Key |

FHHAPOQZMRQSQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-2-ethoxy-3,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 2-ethoxy-3,5-dimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

1-Chloro-2-ethoxy-3,5-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ethoxy group into an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid .

Scientific Research Applications

1-Chloro-2-ethoxy-3,5-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-3,5-dimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate undergoes further reactions to yield the final substituted product .

In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs differ in substituents, which significantly alter molecular weight, polarity, and physical properties.

Notes:

Reactivity in Cross-Coupling Reactions

Substituents influence reactivity in catalytic reactions. For example:

Nickel-Catalyzed Carbonylation ():

- 1-Iodo-3,5-dimethylbenzene reacted with dibutyl sulfane or S-butyl ethanethioate to yield products in 71% and 63% , respectively .

- Comparison Insight : Iodo substituents typically exhibit higher reactivity in cross-couplings compared to chloro or bromo analogs due to weaker C-I bonds. The target compound’s chloro and ethoxy groups may reduce reactivity unless activating groups (e.g., electron-donating ethoxy) offset the electron-withdrawing Cl.

C-O Coupling Reactions ():

- 1-Bromo-3,5-dimethylbenzene underwent coupling with o-cresol in PEG/dioxane/H₂O solvent systems, achieving high conversions due to phase separation induced by CO₂ .

- Comparison Insight : Ethoxy groups (as in the target compound) may act as directing groups or participate in hydrogen bonding, altering reaction pathways compared to bromo or tert-butyl substituents.

Biological Activity

1-Chloro-2-ethoxy-3,5-dimethylbenzene, also known as a chlorinated aromatic compound, has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that chlorinated aromatic compounds exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may possess comparable properties. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of enzymatic functions essential for microbial survival.

Anticancer Activity

Several studies have investigated the anticancer potential of chlorinated compounds. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro. The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.

- Methodology : Disc diffusion method was employed to assess the inhibition zones.

- Results : The compound showed a significant inhibition zone compared to control groups, indicating strong antimicrobial properties.

-

Anticancer Research :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Cell Membrane Disruption : Chlorinated compounds can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation has been observed in related compounds.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Membrane disruption, enzyme inhibition |

| 1-Chloro-3-methylbenzene | Moderate | Yes | Apoptosis induction |

| 2-Chloro-4-methylphenol | High | Moderate | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.